molecular formula C20H19N3OS B2510593 7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 1223414-45-6

7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2510593
CAS RN: 1223414-45-6
M. Wt: 349.45
InChI Key: CWMQAYXTXKCYKO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an indenyl group, a propynyl group, an amino group, a methyl group, a thiazolo group, and a pyrimidinone group. These groups are common in many biological active compounds and could potentially contribute to the compound’s properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indenyl group would form a five-membered ring fused with a six-membered ring, while the thiazolo group would form another five-membered ring, and the pyrimidinone group would form a six-membered ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group could participate in acid-base reactions, the propynyl group could undergo addition reactions, and the pyrimidinone group could undergo reactions at the carbonyl group .

properties

IUPAC Name

7-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-3-10-22(18-9-8-15-6-4-5-7-17(15)18)12-16-11-19(24)23-14(2)13-25-20(23)21-16/h1,4-7,11,13,18H,8-10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMQAYXTXKCYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CC(=O)N12)CN(CC#C)C3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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